molecular formula C19H23FN2S B4760279 N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea

N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea

Cat. No. B4760279
M. Wt: 330.5 g/mol
InChI Key: YQXZCCOOLIHALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea, also known as FPET, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea is not fully understood, but it is believed to act by modulating the activity of various enzymes and receptors. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body, including anti-inflammatory and neuroprotective effects. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which can have potential applications in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has also been shown to exhibit antiviral properties against the influenza virus and hepatitis C virus. In addition, N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been shown to modulate the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has several advantages for lab experiments, including its high purity and ease of synthesis. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea also has several limitations for lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the use of N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea in research. One potential direction is the development of N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea-based drugs for the treatment of cancer and viral infections. Another potential direction is the use of N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea as a tool for studying the activity of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, further studies are needed to fully understand the mechanism of action of N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea and its potential applications in various fields.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. In addition, N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has been shown to modulate the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(4-propylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2S/c1-3-4-15-5-9-17(10-6-15)14(2)22-19(23)21-13-16-7-11-18(20)12-8-16/h5-12,14H,3-4,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXZCCOOLIHALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-[1-(4-propylphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-N'-[1-(4-propylphenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.